molecular formula C16H22BFO3 B1424787 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1185836-96-7

2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1424787
M. Wt: 292.2 g/mol
InChI Key: JMYZOCSPIBZDAE-UHFFFAOYSA-N
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Description

2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H22BFO3 and its molecular weight is 292.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of similar compounds, such as 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, reveals insights into the molecular arrangement and bonding patterns. These structures often contain a tetracoordinated boron atom and consist of planar aromatic rings and heterocyclic rings (Seeger & Heller, 1985).

Synthesis and Chemical Reactions

  • The synthesis of derivatives of dioxaborolanes and their inhibitory activity against serine proteases, including thrombin, has been explored. This demonstrates the compound's potential role in biochemistry and pharmacology (Spencer et al., 2002).
  • Research on the Suzuki-Miyaura coupling polymerization using similar dioxaborolane compounds has been conducted. This is significant for polymer synthesis and material science applications (Yokozawa et al., 2011).

Development of New Materials

  • Novel dioxaborolane derivatives have been synthesized for potential applications in new materials, such as liquid crystal display technology. This also includes their biological testing for neurodegenerative diseases (Das et al., 2015).
  • Investigations into the use of bulky dioxaborolanes in transition metal-catalyzed hydroboration of alkenes, which has implications in organic synthesis and material science, have been conducted (Fritschi et al., 2008).

Fluorescence and Detection Applications

  • Boronate ester fluorescence probes have been synthesized for the detection of hydrogen peroxide, highlighting the compound's potential in biological and chemical sensing applications (Lampard et al., 2018).

Medical and Biological Research

  • Certain dioxaborolane derivatives have been studied for their lipogenesis inhibitory effect in mammalian hepatocytes, indicating potential applications in lipid-lowering drug development (Das et al., 2011).

properties

IUPAC Name

2-[2-(cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)13-8-7-12(18)9-14(13)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYZOCSPIBZDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718757
Record name 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1185836-96-7
Record name 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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